

O-Benzyl-D-tyrosine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *o*-Benzyl-*d*-tyrosine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Benzyl-D-tyrosine is a protected aromatic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structure, featuring a benzyl ether protecting group on the phenolic hydroxyl of D-tyrosine, provides enhanced stability during solid-phase peptide synthesis (SPPS) and allows for selective deprotection strategies. The incorporation of a D-amino acid, such as **O-Benzyl-D-tyrosine**, into peptide sequences is a key strategy for increasing resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **O-Benzyl-D-tyrosine**, with a focus on its utility in the development of novel therapeutics, particularly those targeting G-protein coupled receptors like the opioid receptors.

Core Chemical and Physical Properties

O-Benzyl-D-tyrosine is a white to off-white powder. Its physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
CAS Number	65733-15-5	[1] [2]
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[1] [2]
Molecular Weight	271.30 g/mol	[1]
Appearance	White to off-white powder	[1] [2]
Melting Point	212-214 °C	[1] [2]
Optical Rotation	[a]20/D = +9 ± 1° (c=1 in 80% AcOH)	[2]
Density	1.221 g/cm ³ (Predicted)	[1]
Boiling Point	456.1 ± 40.0 °C (Predicted)	[1]
Solubility	Soluble in Dimethylformamide (DMF).	
Storage	Store at 2-8 °C	[1]

Synthesis and Experimental Protocols

The primary application of **O-Benzyl-D-tyrosine** in peptide synthesis necessitates the protection of its α -amino group, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting derivative, **N- α -Boc-O-benzyl-D-tyrosine**, is the key reagent used in Boc-based solid-phase peptide synthesis.

Experimental Protocol: Synthesis of N- α -Boc-O-benzyl-D-tyrosine

This two-part protocol outlines the synthesis of Boc-D-tyrosine followed by the benzylation of the phenolic hydroxyl group.

Part 1: Synthesis of N- α -Boc-D-tyrosine

- Dissolution: Dissolve D-tyrosine in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

- Basification: Add a base, such as potassium carbonate (K_2CO_3), to the solution and cool to 0 °C.
- Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc_2O) in dioxane to the reaction mixture.
- Reaction: Stir the mixture at room temperature overnight.
- Work-up: Add water and acidify the aqueous layer to a pH of approximately 3-4 with a saturated solution of $KHSO_4$.
- Extraction: Extract the product with an organic solvent like ethyl acetate.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-D-tyrosine.

Part 2: Synthesis of N- α -Boc-O-benzyl-D-tyrosine

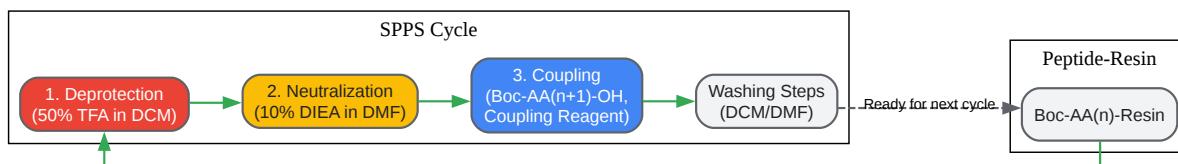
- Dissolution: Dissolve the synthesized Boc-D-tyrosine in a suitable solvent, such as methanol.
- Deprotonation: Add a base, for instance, a 28% sodium methoxide solution in methanol, to deprotonate the phenolic hydroxyl group.
- Benzylation: Add benzyl bromide to the reaction mixture.
- Reaction: Heat the reaction mixture to 40°C and stir for 3-24 hours. The reaction progress can be monitored by HPLC.
- Isolation: Upon completion, add water to the reaction mixture. Wash with a nonpolar solvent like toluene, then neutralize with hydrochloric acid to precipitate the solid product.
- Purification: Filter the solid and dry under vacuum to yield N- α -Boc-O-benzyl-D-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

O-Benzyl-D-tyrosine, in its N-Boc protected form, is a cornerstone of the Boc/Bzl strategy for SPPS. The benzyl group on the side chain is stable to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used for the repeated removal of the N-terminal Boc group, but is cleaved under the strong acidic conditions (e.g., anhydrous hydrogen fluoride, HF) used in the final step to release the peptide from the resin.

Experimental Workflow: Boc-SPPS Cycle

The following diagram illustrates a single cycle of amino acid addition in a typical Boc-SPPS workflow.



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Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol: Manual SPPS of a Dipeptide (e.g., Gly-D-Tyr(Bzl))

This protocol describes the manual synthesis of a simple dipeptide on a Merrifield resin.

- Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.
- First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Boc-Gly-OH) to the resin using the cesium salt method.
- Boc Deprotection:
 - Wash the resin with DCM (3x).

- Treat the resin with a solution of 50% TFA in DCM for 2 minutes, then drain.
- Add a fresh 50% TFA in DCM solution and agitate for 30 minutes.
- Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
- Neutralization:
 - Wash the resin with DMF (3x).
 - Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.
 - Wash the resin with DMF (5x).
- Coupling of Boc-**O-benzyl-D-tyrosine**:
 - In a separate vial, pre-activate Boc-**O-benzyl-D-tyrosine** (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOEt (3 equivalents) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-4 hours.
 - Monitor the reaction completion using a Kaiser test (a negative test indicates a complete reaction).
- Final Steps:
 - After the final coupling, perform a final deprotection step (Step 3).
 - Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
- Cleavage:
 - Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
 - Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This step removes the side-chain protecting groups (including the benzyl group from tyrosine) and cleaves the peptide from the resin.

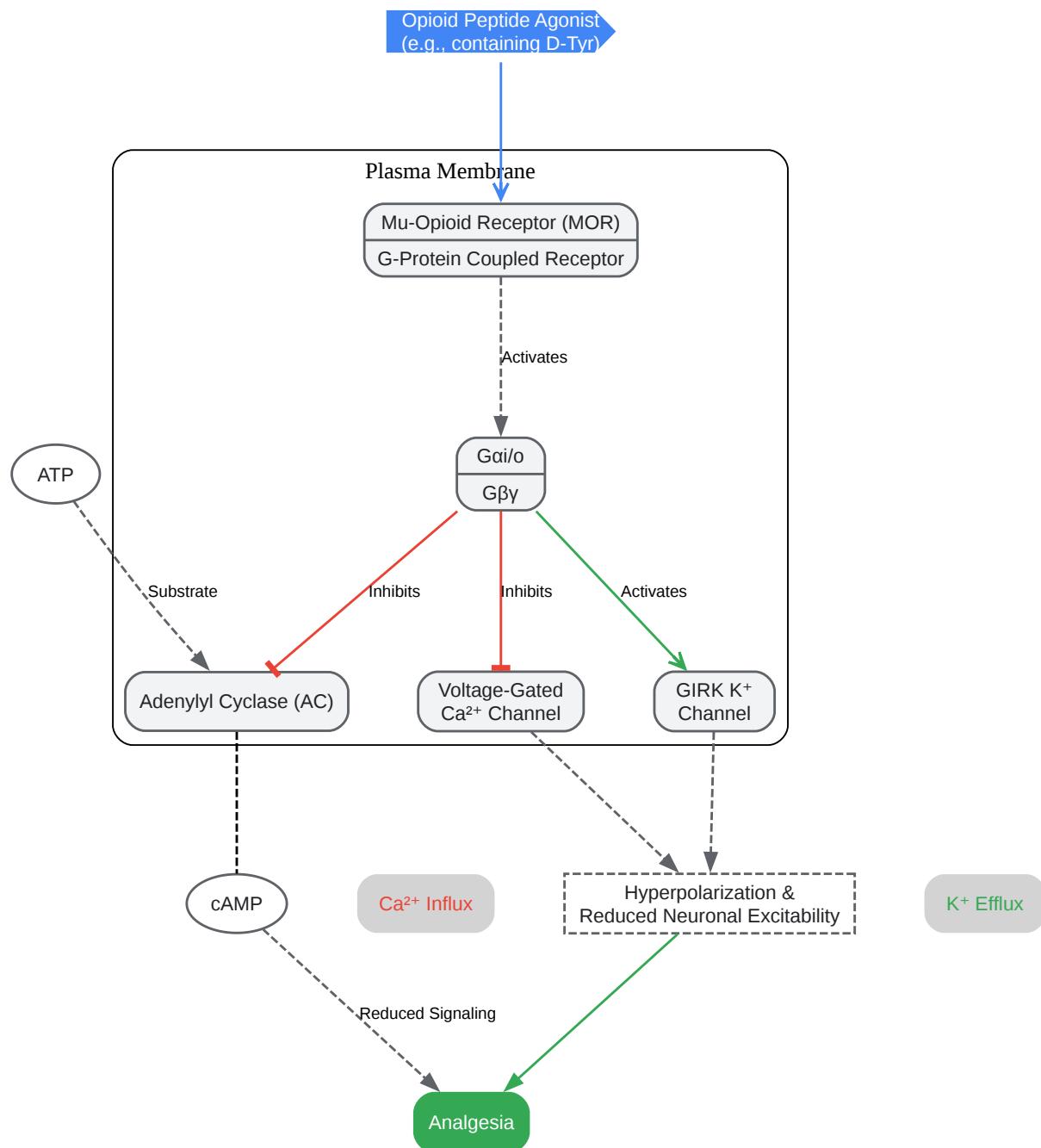
- Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
- Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Development: Targeting Opioid Receptors

The incorporation of D-amino acids is a well-established strategy in the design of peptide-based drugs to enhance their stability and receptor affinity. Peptides containing D-tyrosine and its analogs are of particular interest in the development of ligands for opioid receptors, which are key targets for pain management. Endogenous opioid peptides like enkephalins and endorphins are rapidly degraded, limiting their therapeutic potential. Synthetic analogs incorporating **O-Benzyl-D-tyrosine** can overcome this limitation.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor (MOR) is a class A G-protein-coupled receptor (GPCR) that mediates the analgesic effects of opioids. The binding of an agonist, such as a synthetic peptide containing D-tyrosine, initiates a downstream signaling cascade.



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Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.

Upon agonist binding, the MOR undergoes a conformational change, activating the associated heterotrimeric G-protein (G α i/o and G β γ).^{[1][2]} The G α i subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^{[1][3]} The G β γ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.^[2] The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release, which ultimately results in analgesia.

Conclusion

O-Benzyl-D-tyrosine is an indispensable tool for medicinal chemists and peptide scientists. Its role as a protected D-amino acid enables the synthesis of peptide analogs with enhanced stability and tailored biological activity. A thorough understanding of its properties, synthesis, and application in SPPS is crucial for the successful development of novel peptide-based therapeutics, particularly in the ongoing quest for safer and more effective analgesics targeting the opioid system.

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